molecular formula C16H15F2N5O2S B2674552 1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide CAS No. 2034509-14-1

1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide

Cat. No. B2674552
CAS RN: 2034509-14-1
M. Wt: 379.39
InChI Key: XGSUWAODMXINEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15F2N5O2S and its molecular weight is 379.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modifications

Compounds structurally related to 1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide have been investigated for their synthesis techniques and chemical properties. For example, the preparation of deuterated compounds for use as bioanalytical standards in clinical trials has been explored, where base-catalyzed exchange was utilized, highlighting the challenges and solutions in labeling such compounds with deuterium (Stuart Rozze & M. Fray, 2009). This emphasizes the importance of precise synthetic strategies in developing analytical tools for drug development and research.

Pharmacological Applications

Another area of application includes the development of novel anti-inflammatory agents. A group of compounds was synthesized and evaluated as anti-inflammatory agents, demonstrating significant activity compared to known drugs. This suggests the potential of such molecules in the development of new therapeutic agents targeting inflammation (Khaled R. A. Abdellatif et al., 2014).

Chemical Reactivity and Applications

Research into N-acylation reagents has revealed that certain N-acyl-N-(polyfluorophenyl)methanesulfonamides serve as chemoselective reagents, indicating their utility in synthetic chemistry for selective functional group transformations (K. Kondo et al., 2000). This highlights the versatility of methanesulfonamide derivatives in facilitating complex chemical syntheses.

Insecticidal and Biological Activities

Methanesulfonamides have also been explored for their insecticidal activities. Pyrazole methanesulfonates, for example, demonstrated insecticidal activity with low levels of acute mammalian toxicity, offering insights into the design of safer insecticides (B. L. Finkelstein & C. Strock, 1997).

properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2S/c1-23-13(7-15(22-23)16-9-19-4-5-20-16)8-21-26(24,25)10-11-6-12(17)2-3-14(11)18/h2-7,9,21H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSUWAODMXINEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.